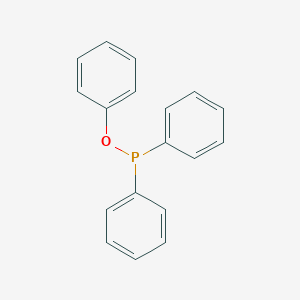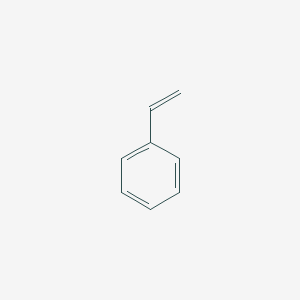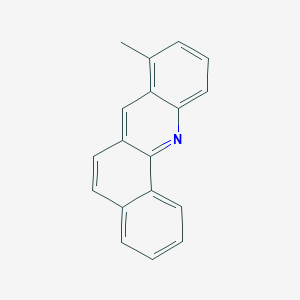
8-Methylbenz(c)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylbenz(c)acridine is a heterocyclic compound that is commonly used in scientific research. It is a polycyclic aromatic hydrocarbon that has been found to have potential therapeutic applications due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 8-Methylbenz(c)acridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also interfere with DNA replication and repair, leading to cell death.
Biochemical And Physiological Effects
Studies have shown that 8-Methylbenz(c)acridine can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant properties and may help to reduce inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 8-Methylbenz(c)acridine in lab experiments is its high potency and selectivity. It can be used in very small concentrations and still produce significant effects. However, its high toxicity can be a limitation, and care must be taken when handling and disposing of the compound.
Future Directions
There are many potential future directions for research on 8-Methylbenz(c)acridine. One area of interest is the development of new therapeutic applications, particularly in the treatment of cancer and infectious diseases. Another area of focus is the elucidation of the compound's mechanism of action and its interactions with other molecules in the body. Finally, there is potential for the development of new synthetic methods for the production of 8-Methylbenz(c)acridine and related compounds.
Synthesis Methods
The synthesis of 8-Methylbenz(c)acridine involves the condensation of 2-naphthol with 2-methylbenzaldehyde in the presence of a Lewis acid catalyst. This reaction results in the formation of the desired compound with good yield and purity.
Scientific Research Applications
8-Methylbenz(c)acridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antibacterial, and antifungal properties. It has also been shown to have potential as a diagnostic tool for certain diseases.
properties
CAS RN |
13911-90-5 |
|---|---|
Product Name |
8-Methylbenz(c)acridine |
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
8-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-8-17-16(12)11-14-10-9-13-6-2-3-7-15(13)18(14)19-17/h2-11H,1H3 |
InChI Key |
YZUYUDXHUYPYGT-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1 |
Canonical SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1 |
Other CAS RN |
13911-90-5 |
synonyms |
8-Methylbenz(c)acridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



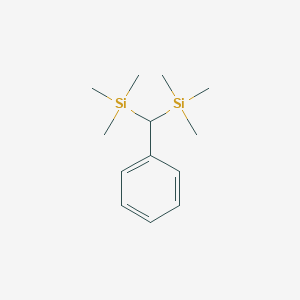
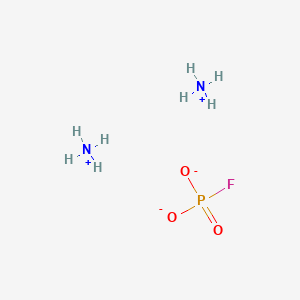
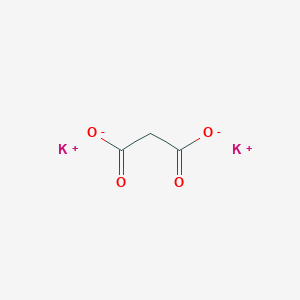
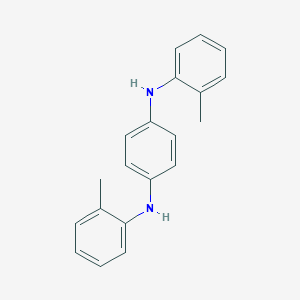
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
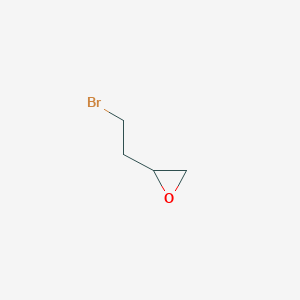
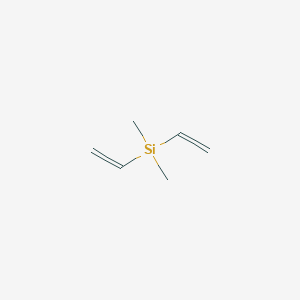
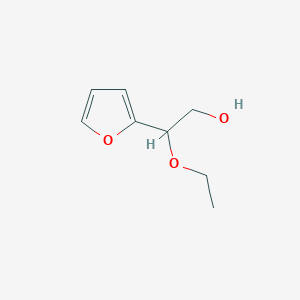
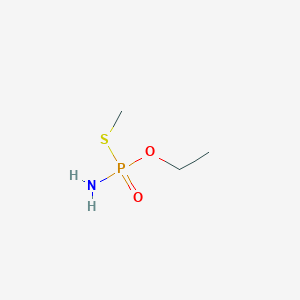


![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
